![molecular formula C16H14ClNO2 B053360 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone CAS No. 113722-81-9](/img/structure/B53360.png)
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Overview
Description
“2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone” is a chemical compound. It is used for HPLC derivatization .
Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, and reactivity. According to PubChem, the molecular formula of a similar compound, “2-Chloro-6-(3-hydroxypropylamino)benzoic acid”, is C10H12ClNO3 and its molecular weight is 215.67 g/mol .Scientific Research Applications
C16H14ClNO2 C_{16}H_{14}ClNO_{2} C16H14ClNO2
and molecular weight of 287.74, has several unique applications in scientific research .HPLC Derivatization
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone: is used in high-performance liquid chromatography (HPLC) for derivatization. This process enhances the detection of compounds that are otherwise challenging to analyze due to their lack of inherent detectable properties. By introducing a derivatizing agent, researchers can improve the sensitivity and selectivity of HPLC methods .
Fluorescence Studies
The compound’s suitability for fluorescence studies stems from its chemical structure, which allows it to be used as a fluorescent probe. This application is particularly valuable in biochemistry and cell biology for tracking and quantifying biological molecules .
Ferroptosis Research
In the field of cancer research, 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone has been linked to studies on ferroptosis, an iron-dependent form of regulated cell death. Understanding the role of lipid metabolism in ferroptosis can provide insights into cancer cell survival under metabolic stress conditions .
Lipid Metabolism Studies
The compound’s relevance to lipid metabolism also extends to broader applications. It can be used to investigate the metabolic pathways and alterations in lipid profiles, which are crucial in understanding various diseases and developing therapeutic strategies .
Material Science
In material science, 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone can be utilized in the synthesis of novel materials. Its chemical properties may contribute to the development of advanced polymers or coatings with specific characteristics .
Analytical Chemistry
As an analytical reagent, this compound can be employed in the development of new analytical methods. Its unique properties may aid in the creation of more accurate and reliable chemical assays .
Organic Synthesis
In organic chemistry, 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone serves as a building block for the synthesis of complex organic molecules. Its reactive sites make it a versatile precursor for various synthetic routes .
Drug Development
Lastly, the compound’s potential in drug development should not be overlooked. Its structural features could be key in designing new pharmaceuticals, especially in the realm of targeted therapies where specificity and efficacy are paramount .
properties
IUPAC Name |
2-chloro-6-(3-hydroxypropylamino)phenalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-9-10-5-6-14(18-7-2-8-19)11-3-1-4-12(15(10)11)16(13)20/h1,3-6,9,18-19H,2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTMJRGKWDPJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C(=C3)Cl)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391808 | |
Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone | |
CAS RN |
113722-81-9 | |
Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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